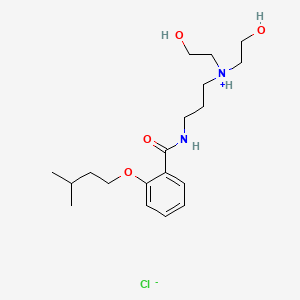
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a bis(2-hydroxyethyl)amino group and an isopentoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride typically involves multiple steps, starting with the preparation of the benzamide core. The bis(2-hydroxyethyl)amino group is introduced through a nucleophilic substitution reaction, while the isopentoxy group is added via etherification. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzamide core or the substituent groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or alkylated benzamides.
Scientific Research Applications
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. It may inhibit enzymes by binding to their active sites or modulate signaling pathways involved in cellular processes. The exact mechanism of action depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)hexadecanamide
- N-(3-(Bis(2-hydroxyethyl)amino)propyl)octadecanamide
- N-(3-Triethoxysilylpropyl)diethanolamine
Uniqueness
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-isopentoxybenzamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
78109-78-1 |
|---|---|
Molecular Formula |
C19H33ClN2O4 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-[3-[[2-(3-methylbutoxy)benzoyl]amino]propyl]azanium;chloride |
InChI |
InChI=1S/C19H32N2O4.ClH/c1-16(2)8-15-25-18-7-4-3-6-17(18)19(24)20-9-5-10-21(11-13-22)12-14-23;/h3-4,6-7,16,22-23H,5,8-15H2,1-2H3,(H,20,24);1H |
InChI Key |
MGSDUXNQYCKNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


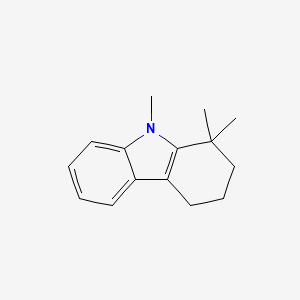
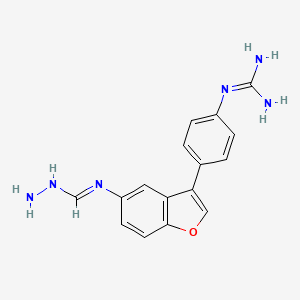
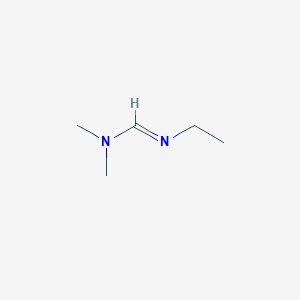

![Methyl 2,2-dicyclopropylspiro[2.2]pentane-1-carboxylate](/img/structure/B14452935.png)
phosphanium bromide](/img/structure/B14452939.png)


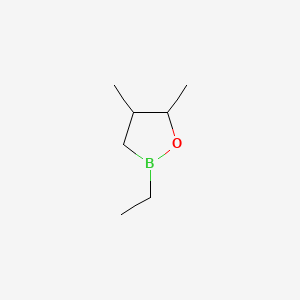
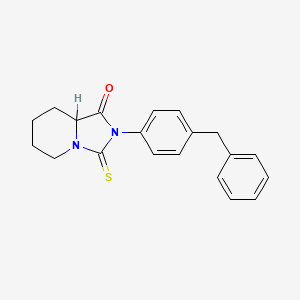
![2-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14452964.png)
![N-[1-(Dicyanomethylidene)-1H-isoindol-3-yl]acetamide](/img/structure/B14452983.png)


